molecular formula C14H13NO5 B12681833 Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate CAS No. 71486-51-6

Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate

Cat. No.: B12681833
CAS No.: 71486-51-6
M. Wt: 275.26 g/mol
InChI Key: NZGLPWKKPRXQTJ-UHFFFAOYSA-N
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Description

Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate is a chemical compound with the molecular formula C14H13NO5 It is known for its unique structure, which includes a furan ring, a phenoxy group, and an aminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate typically involves the reaction of furan-2-carboxylic acid with 2-(aminocarbonyl)phenol in the presence of a suitable esterification agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The aminocarbonyl group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring and phenoxy group can participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-carboxylate
  • Methyl 2-(aminocarbonyl)phenoxyacetate
  • Furan-2,5-dicarboxylic acid derivatives

Uniqueness

Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate is unique due to its combination of a furan ring, phenoxy group, and aminocarbonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

71486-51-6

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

methyl 2-(2-carbamoylphenoxy)-2-(furan-2-yl)acetate

InChI

InChI=1S/C14H13NO5/c1-18-14(17)12(11-7-4-8-19-11)20-10-6-3-2-5-9(10)13(15)16/h2-8,12H,1H3,(H2,15,16)

InChI Key

NZGLPWKKPRXQTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CO1)OC2=CC=CC=C2C(=O)N

Origin of Product

United States

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